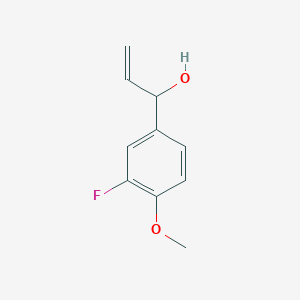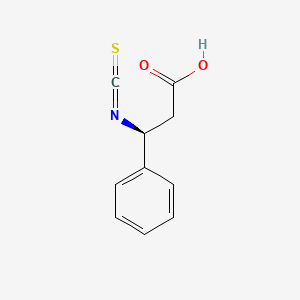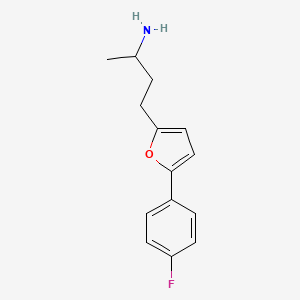
(R)-3-(2-Hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenol group attached to a hydroxypropyl side chain. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxypropyl)phenol typically involves the reaction of phenol with an appropriate hydroxypropylating agent under controlled conditions. One common method is the alkylation of phenol with ®-propylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Hydroxypropyl)phenol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
®-3-(2-Hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxypropyl side chain can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
®-3-(2-Hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of ®-3-(2-Hydroxypropyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, affecting their function. The hydroxypropyl side chain can also interact with lipid membranes, influencing cell signaling pathways.
類似化合物との比較
Similar Compounds
4-(2-Hydroxypropyl)phenol: Similar structure but with the hydroxypropyl group attached at a different position.
®-9-(2-Hydroxypropyl)adenine: Contains a hydroxypropyl group but attached to an adenine base.
Uniqueness
®-3-(2-Hydroxypropyl)phenol is unique due to its specific chiral configuration and the position of the hydroxypropyl group. This configuration can result in different biological activities and chemical reactivity compared to its isomers and other similar compounds.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-[(2R)-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1 |
InChIキー |
QBXLGKAGMWXECL-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=CC=C1)O)O |
正規SMILES |
CC(CC1=CC(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




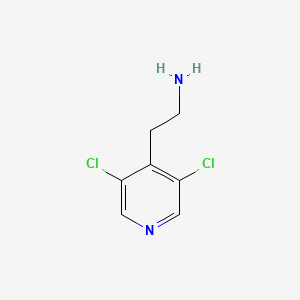
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
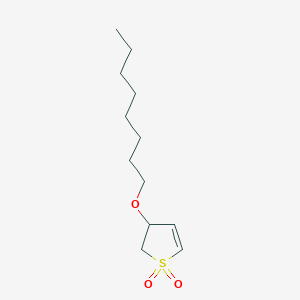



![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
